The synthesis of 6-nitroindazole can be achieved through several methods, with notable processes including:
The molecular structure of 6-nitroindazole features a fused bicyclic system consisting of a five-membered pyrazole ring and a six-membered benzene-like ring. The nitro group () is positioned at the sixth carbon atom, influencing the compound's electronic properties and reactivity.
The presence of the nitro group significantly affects its chemical behavior, making it a potent electrophile in various reactions.
6-Nitroindazole participates in several chemical reactions that are pivotal for synthesizing more complex molecules:
6-Nitroindazole primarily acts as an inhibitor of nitric oxide synthase, specifically targeting nitric oxide synthase type 3. The mechanism involves competitive inhibition where the compound binds to the enzyme's active site, preventing substrate access and thereby reducing nitric oxide production.
The physical and chemical properties of 6-nitroindazole are crucial for understanding its reactivity and application:
These properties indicate its stability under standard laboratory conditions but also highlight necessary precautions due to its potential toxicity.
6-Nitroindazole has several scientific applications:
6-Nitroindazole (molecular formula: C₇H₅N₃O₂; CAS RN: 7597-18-4) emerged as a structurally significant nitroheterocycle in the late 20th century, initially investigated for its role in nitric oxide synthase (NOS) inhibition. Early crystallographic studies in the 2000s demonstrated its binding to the oxygenase domain of inducible nitric oxide synthase (iNOS), providing foundational insights into enzyme-inhibitor interactions [5]. Its synthesis typically involves direct nitration of indazole, yielding a yellow crystalline solid with a characteristic melting point of 180–184°C [4] [6]. The compound gained traction due to its structural similarity to other bioactive nitroindazoles (e.g., 7-nitroindazole), though its distinct pharmacological profile necessitated dedicated characterization [7]. Commercial availability by suppliers like TCI Chemicals (India) and Sigma-Aldrich by the early 2000s facilitated broader pharmacological exploration [9] [10].
Table 1: Key Identifiers and Physicochemical Properties of 6-Nitroindazole
Property | Value | Reference |
---|---|---|
CAS RN | 7597-18-4 | [4] [9] |
Molecular Weight | 163.13 g/mol | [4] [10] |
Melting Point | 180–184°C | [4] [6] |
Density (Estimate) | 1.4141 g/cm³ | [10] |
Solubility | Slightly soluble in hot methanol | [4] |
pKa (Predicted) | 11.08 ± 0.40 | [10] |
6-Nitroindazole belongs to the indazole family, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring. Systematic IUPAC nomenclature designates it as 6-Nitro-1H-indazole, reflecting the nitro substitution at the 6-position of the indazole scaffold [6] [10]. The molecule exhibits tautomerism, allowing proton migration between N1 and N2 atoms (1H- and 2H-tautomers), though X-ray diffraction confirms the 1H-tautomer as the predominant solid-state form [8]. Key structural features include:
Table 2: Comparative Nomenclature and Properties of Nitroindazole Isomers
Isomer | Systematic Name | Melting Point (°C) | Biological Relevance | |
---|---|---|---|---|
5-Nitroindazole | 5-Nitro-1H-indazole | 195–197 | Moderate NOS inhibition | [5] |
6-Nitroindazole | 6-Nitro-1H-indazole | 180–184 | Anticancer/antiparasitic scaffolds | [4] [3] |
7-Nitroindazole | 7-Nitro-1H-indazole | 205–210 | Potent neuronal NOS inhibition | [7] |
6-Nitroindazole serves as a versatile pharmacophore in drug discovery, primarily due to its ability to modulate enzymatic targets and its utility as a synthetic intermediate:
Indoleamine 2,3-Dioxygenase 1 (IDO1): Derivatives like compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) suppress IDO1 expression in cancer cells (IC₅₀ = 0.4 ± 0.3 μM in HCT116 colorectal carcinoma), promoting antitumor immunity [3].
Antiparasitic Applications:3-Chloro-6-nitro-1H-indazole-triazole hybrids exhibit potent antileishmanial activity. Compound 13 inhibits Leishmania major growth via stable binding to trypanothione reductase (TryR), validated by molecular dynamics simulations showing a protein-ligand deviation of 1–3 Å and favorable MM/GBSA binding energies [2].
Anticancer Agents:Structure-activity relationship (SAR) studies highlight that N1-alkylation and C6-amination enhance cytotoxicity. Derivatives such as 34 and 35 inhibit proliferation in SNU-638 gastric cancer (IC₅₀ = 1.9 μM) and HCT116 cells (IC₅₀ = 2.7 μM), respectively, through G₂/M cell-cycle arrest [3].
Table 3: Biological Activities of Key 6-Nitroindazole Derivatives
Derivative | Biological Target | Activity (IC₅₀/EC₅₀) | Mechanism | Reference |
---|---|---|---|---|
Compound 13 | Trypanothione reductase | Leishmania major growth inhibition | Hydrophobic/ hydrophilic interactions | [2] |
Compound 36 | IDO1 (HCT116 cells) | 0.4 ± 0.3 μM | ↓ IDO1 expression, G₂/M arrest | [3] |
Compound 35 | HCT116 proliferation | 2.7 ± 2.3 μM | Cell-cycle arrest | [3] |
3-Chloro-6-nitro-triazole | Trypanothione reductase | High binding stability | MM/GBSA ΔG = -42.3 kcal/mol | [2] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7